3-Methyl-3-pentanol

Vapor Pressure Volatility Control Fuel Additives

3-Methyl-3-pentanol is a strategic tertiary alcohol with 26% lower vapor pressure vs. C5 analogs, enabling low-VOC formulations. Its steric bulk minimizes chain transfer in NMP, yielding higher MW polymers. Procure for pharmaceutical intermediates (emylcamate), sustainable fuel blending, or energy-efficient separations due to lower enthalpy of vaporization.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 77-74-7
Cat. No. B165633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-pentanol
CAS77-74-7
SynonymsDiethyl methyl carbinol
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC(C)(CC)O
InChIInChI=1S/C6H14O/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3
InChIKeyFRDAATYAJDYRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.42 M
42.6 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-pentanol (CAS 77-74-7): Procurement-Grade Tertiary Alcohol for Specialty Synthesis and Volatility Control


3-Methyl-3-pentanol (CAS 77-74-7) is a tertiary hexanol characterized by a fully substituted α-carbon bearing both hydroxyl and methyl groups [1]. This saturated, branched C6 alcohol appears as a colorless liquid with a density of approximately 0.828 g/mL at 20°C, a boiling point of 122.4°C, and a melting point of −23.6°C [1]. Its water solubility is limited (45 g/L), yet it is fully miscible with most common organic solvents [1]. The compound is primarily valued as a chemical intermediate in the synthesis of emylcamate and as a specialized solvent in applications where its unique steric profile confers distinct advantages over linear or less substituted alcohol analogs [1].

3-Methyl-3-pentanol: Why Generic Branched Alcohol Substitution is Technically Inadequate


Substituting 3-methyl-3-pentanol with a generic branched alcohol, such as a primary isomer or a less substituted tertiary alcohol, is not feasible due to quantifiable differences in volatility, steric hindrance, and chain transfer behavior. The compound's specific molecular architecture—a central tertiary carbon with an ethyl, a methyl, and a hydroxyl group—results in a unique set of physical and chemical properties [1]. For instance, its vapor pressure of 5.56 mmHg at 25°C is significantly lower than that of its C5 tertiary analog 2-methyl-2-butanol, directly impacting its suitability in applications requiring reduced evaporative emissions [1]. Furthermore, its steric bulk confers the lowest chain transfer constant among a series of alcohols in radical polymerization, enabling the synthesis of higher molecular weight polymers that cannot be achieved with less hindered solvents [2]. These are not incremental but functional differentiators that preclude simple one-to-one substitution.

3-Methyl-3-pentanol: Quantified Evidence for Differentiated Selection vs. Analogs


Superior Volatility Control: 3-Methyl-3-pentanol Exhibits Significantly Lower Vapor Pressure than C5 Tertiary Alcohol Analogs

3-Methyl-3-pentanol exhibits a vapor pressure of 5.56 mmHg at 25°C, which is approximately 26% lower than that of the closely related C5 tertiary alcohol, 2-methyl-2-butanol (7.56 mmHg at 25°C) [1]. This reduction in vapor pressure is a direct consequence of the increased molecular weight and van der Waals interactions, making it a superior candidate for applications requiring low volatility, such as in high-performance coatings or as a gasoline blendstock designed to mitigate evaporative emissions [2].

Vapor Pressure Volatility Control Fuel Additives

Enhanced Thermal Efficiency: 3-Methyl-3-pentanol's Lower Enthalpy of Vaporization vs. C6 Tertiary Analog

The standard molar enthalpy of vaporization (ΔvapH°) at 298.15 K for 3-methyl-3-pentanol is 52.7 kJ/mol [1]. This value is approximately 7% lower than that of the more sterically hindered C6 tertiary alcohol, 2,3-dimethyl-2-butanol (56.6 kJ/mol) [1]. This indicates that 3-methyl-3-pentanol requires less energy to transition from a liquid to a gas, which can be advantageous in separation processes like distillation, where lower energy input translates to reduced operational costs [1].

Enthalpy of Vaporization Thermodynamics Heat Transfer Fluids

Minimized Chain Transfer: 3-Methyl-3-pentanol Enables High Molecular Weight Polymer Synthesis vs. Linear Alcohols

In the radical polymerization of N-tert-butylacrylamide (TBAM), the use of 3-methyl-3-pentanol as a solvent resulted in the smallest chain transfer constant (Ctr,S) among all alcohols tested, including a series of linear alcohols (C3-C9) [1]. Mayo analysis revealed an approximately linear increase in Ctr,S with the number of methylene (CH2) units for linear alcohols, while the branched structure of 3-methyl-3-pentanol minimized this effect. Consequently, nitroxide-mediated polymerizations (NMP) conducted in 3-methyl-3-pentanol achieved higher molecular weights (MWs) than those conducted in other solvents [1].

Chain Transfer Constant Radical Polymerization Polymer Synthesis

Differentiated Acute Oral Toxicity: 3-Methyl-3-pentanol Exhibits Lower LD50 than Primary Alcohol Analogs

The acute oral toxicity of 3-methyl-3-pentanol in rats is LD50 = 710 mg/kg [1]. This is notably lower (i.e., more acutely toxic) than that of its primary alcohol analog, 3-methyl-1-butanol, which has a reported LD50 of 1300 mg/kg in rats [2]. This difference in toxicity profile may be a critical factor in industrial hygiene planning, solvent selection, and waste handling procedures.

Acute Toxicity Safety Profile LD50

Validated Biofuel Blendstock Performance: 3-Methyl-3-pentanol Enables Matched Vapor Pressure Gasoline Blends

In a systematic study of dual-alcohol gasoline blends, 3-methyl-3-pentanol was identified as a promising higher alcohol blendstock. The study demonstrated that by co-blending 3-methyl-3-pentanol with methanol or ethanol, the resulting blend's Reid Vapor Pressure (RVP) could be matched to that of the base gasoline, mitigating the high volatility issues common with single-alcohol blends [1]. This capability was specifically highlighted for 3-methyl-3-pentanol and iso-butanol, distinguishing them from other higher alcohols. The dual-alcohol approach with 3-methyl-3-pentanol improved overall volatility, viscosity, and water tolerance of the fuel blend [1].

Biofuel Blendstock Reid Vapor Pressure Gasoline Additive

3-Methyl-3-pentanol: Evidence-Based Optimal Application Scenarios


Controlled Radical Polymerization Solvent for High Molecular Weight Polyacrylamides

In nitroxide-mediated polymerization (NMP) of N-tert-butylacrylamide (TBAM), 3-methyl-3-pentanol is the solvent of choice to minimize chain transfer and achieve the highest possible molecular weights. Its sterically hindered tertiary structure confers the lowest chain transfer constant among a tested panel of linear and branched alcohols [1]. This evidence directly supports its procurement for polymer chemistry laboratories and manufacturing facilities focused on synthesizing high-performance, high-molecular-weight polyacrylamides for applications such as water treatment flocculants or enhanced oil recovery agents.

High-Performance, Low-VOC Coating and Adhesive Formulations

Formulators seeking to reduce volatile organic compound (VOC) content in paints, coatings, or adhesives can leverage the 26% lower vapor pressure of 3-methyl-3-pentanol relative to its C5 tertiary analog, 2-methyl-2-butanol [1]. This quantifiable reduction in volatility translates to improved application safety, compliance with stringent environmental regulations, and enhanced film formation properties by slowing solvent evaporation [1]. It is a strategic choice for premium, environmentally-conscious industrial coatings.

Next-Generation Biofuel Blendstock for Matched-Volatility Gasoline

As a higher alcohol blendstock, 3-methyl-3-pentanol is uniquely positioned to enable high-biofuel-content gasoline blends that meet current volatility specifications. Its co-blending with methanol or ethanol allows the final fuel's Reid Vapor Pressure (RVP) to be matched to that of conventional gasoline, a feat not achievable with simple ethanol-gasoline blends [2]. This evidence-based capability makes it a critical procurement target for fuel research laboratories and companies developing advanced, drop-in sustainable fuels that minimize evaporative emissions and maximize engine compatibility.

Energy-Efficient Separation and Distillation Processes

For chemical process engineers, 3-methyl-3-pentanol offers a thermodynamic advantage in separations. Its enthalpy of vaporization (52.7 kJ/mol) is approximately 7% lower than that of the comparably sized tertiary alcohol 2,3-dimethyl-2-butanol [3]. This lower energy requirement for vaporization directly reduces the energy consumption and operational costs of distillation and solvent recovery units in pharmaceutical and fine chemical manufacturing, providing a compelling economic and sustainability rationale for its selection over more energy-intensive alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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